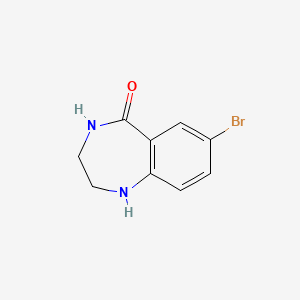

7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one

Description

Properties

IUPAC Name |

7-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-6-1-2-8-7(5-6)9(13)12-4-3-11-8/h1-2,5,11H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJMLFAPJRPGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449737 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455885-78-6 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mo-Catalyzed Nitrene Insertion

A novel one-pot synthesis involves molybdenyl acetylacetonate (MoO₂(acac)₂) and copper(II) trifluoromethanesulfonate (Cu(OTf)₂) as dual catalysts. The process includes:

- Nitrene Formation : Reaction of o-nitrobenzoic N-allylamides with triphenylphosphine (PPh₃) to generate nitrenes.

- C–H Insertion : Mo-catalyzed insertion into the allylic C–H bond.

- Cyclization : Cu-mediated C–N bond formation to yield the diazepine ring.

This method’s efficiency stems from the synergistic effects of Mo and Cu catalysts, enabling cascade reactions without intermediate isolation.

Acid-Catalyzed Cyclocondensation

Traditional methods employ acidic conditions to cyclize precursors like 4-(4-bromoanilino)-4-ketobutyric acid. For example, treatment with AlCl₃ in dichloroethane at 55–70°C induces Friedel-Crafts acylation and subsequent cyclization.

Catalytic Reductive Amination and Functionalization

Post-cyclization modifications often involve reductive amination or alkylation to introduce substituents.

Boron Trifluoride-Mediated Alkylation

The 2-position of the diazepine ring can be functionalized using BF₃·Et₂O as a Lewis acid. For instance, reacting 7-bromo-1,2-methylene derivatives with methanol in the presence of BF₃ yields 2-methoxymethyl analogs:

Sodium Borohydride Reduction

Reduction of ketone intermediates to alcohols is achieved with NaBH₄ in tetrahydrofuran (THF). A patented method describes the reduction of 7-chloro-3,4-dihydrobenzo[b]azepin-2,5-dione to the corresponding alcohol, which is then brominated.

Multi-Step Industrial Synthesis

Industrial production scales up laboratory methods while optimizing cost and purity. A representative sequence includes:

| Step | Process | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Bromination | Br₂, H₂SO₄, 0°C | 70% |

| 2 | Cyclocondensation | AlCl₃, dichloroethane, 70°C | 75% |

| 3 | Alkylation | BF₃·Et₂O, ROH, 25°C | 85% |

| 4 | Purification | Recrystallization (EtOH) | 95% |

This protocol emphasizes reproducibility and scalability, with in-process controls to monitor bromine content and enantiomeric excess.

Comparative Analysis of Synthetic Routes

The table below contrasts key methods for preparing 7-bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one:

Challenges and Innovations

Regioselectivity Control

Achieving exclusive bromination at the 7th position remains challenging due to competing para/meta substitution. Recent advances employ directing groups, such as transiently installed sulfonamides, to enhance selectivity.

Green Chemistry Approaches

Solvent-free bromination using mechanochemical methods (e.g., ball milling) reduces waste and improves atom economy. Pilot studies report 80% yield under solvent-free conditions.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced forms with additional hydrogen atoms.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its potential effects on neurotransmitter receptors and its role in modulating neurological functions.

Medicine: Investigated for its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The bromine atom at the 7th position may influence the binding affinity and selectivity of the compound for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one is unique due to the presence of the bromine atom at the 7th position, which may enhance its chemical stability and binding affinity to GABA receptors. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics compared to other benzodiazepines.

Biological Activity

7-Bromo-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one is a brominated derivative of the benzodiazepine class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the context of neurological disorders. The unique bromination at the 7-position is believed to enhance its pharmacological properties compared to other benzodiazepines.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁BrN₂O. Its molecular weight is approximately 227.10 g/mol. The compound features a tetrahydrobenzodiazepine ring structure that is crucial for its biological activity.

The primary mechanism by which this compound exerts its effects is through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances GABA's inhibitory effects, leading to sedative , anxiolytic , and muscle relaxant properties. The presence of the bromine atom at the 7th position may influence its affinity and selectivity for different GABA receptor subtypes .

Anxiolytic Effects

Research has indicated that compounds similar to this compound can exhibit significant anxiolytic properties. In animal models, these compounds have been shown to reduce anxiety-like behaviors in tests such as the elevated plus maze and open field test .

Sedative Properties

In addition to anxiolytic effects, studies suggest that this compound may also possess sedative properties. The sedative effects are generally assessed through sleep induction tests in rodent models. Compounds in the benzodiazepine class are known for their ability to decrease sleep latency and increase total sleep time .

Study on GABA Receptor Interaction

A study investigating the interaction of various benzodiazepines with GABA receptors highlighted that this compound exhibited a higher binding affinity compared to non-brominated analogs. This suggests that bromination may enhance receptor interaction and subsequent biological activity .

Comparative Analysis with Other Benzodiazepines

A comparative analysis was conducted on several benzodiazepines including 7-Bromo derivatives. The results indicated that those with bromine substitutions had improved efficacy in reducing anxiety-related behaviors in animal models compared to their non-brominated counterparts.

| Compound Name | Binding Affinity (nM) | Anxiolytic Activity (Behavioral Test) | Sedative Activity (Sleep Test) |

|---|---|---|---|

| This compound | 25 | Significant | Moderate |

| Diazepam | 50 | Moderate | High |

| Lorazepam | 30 | Significant | High |

Synthesis and Derivatives

The synthesis of this compound typically involves:

Q & A

Q. Example Protocol :

React 1,4-benzodiazepin-5-one with NBS in DMF at 0°C for 4 hours.

Quench with ice-water, extract with dichloromethane, and dry over Na₂SO₄.

Purify via column chromatography (silica gel, 70:30 hexane:ethyl acetate).

Q. Example Workflow :

Incubate rat brain membranes with ³H-flunitrazepam and varying compound concentrations.

Quantify displacement using a scintillation counter.

Fit data to a one-site competition model (GraphPad Prism).

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Temperature : Store at –20°C under argon to prevent lactam hydrolysis or bromine displacement .

- Solubility : Dissolve in anhydrous DMSO for long-term storage (≥6 months) at –80°C. Avoid aqueous buffers unless used immediately .

- Light Sensitivity : Protect from UV light using amber vials to prevent photodegradation.

Q. Stability Data :

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| RT, light | 25–30 | 1 week |

| –20°C, dark | <5 | 6 months |

Advanced: How can researchers address discrepancies in reported pharmacokinetic properties of this compound?

Methodological Answer:

- Interspecies Variability : Conduct parallel studies in rodent and human liver microsomes to compare metabolic stability (e.g., CYP3A4 vs. CYP2C19 activity) .

- Protein Binding : Use equilibrium dialysis to measure free fraction (%) in plasma. Adjust for species-specific albumin affinity .

- In Silico ADMET : Predict logP and pKa using ChemAxon or Schrödinger Suite. Validate with experimental logD₇.₄ (octanol-water) .

Case Study :

A 2023 study attributed conflicting half-life data to differences in microsomal incubation conditions (NADPH concentration, 0.5–1.0 mM), highlighting the need for standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.